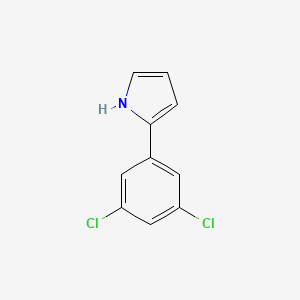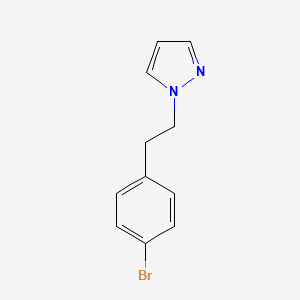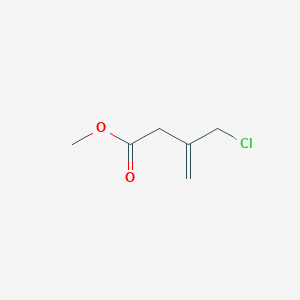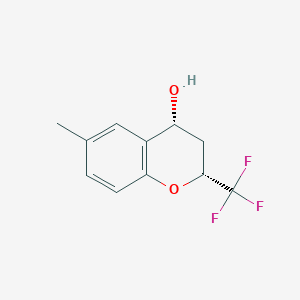
cis-6-Methyl-2-(trifluoromethyl)chromane-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-6-Methyl-2-(trifluoromethyl)chromane-4-OL: is an organic compound with the molecular formula C11H11F3O2 It belongs to the class of chromanes, which are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-6-Methyl-2-(trifluoromethyl)chromane-4-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of trifluoromethylated phenols and methylated alkenes in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: cis-6-Methyl-2-(trifluoromethyl)chromane-4-OL can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) are used under controlled conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromanes with various functional groups.
Applications De Recherche Scientifique
cis-6-Methyl-2-(trifluoromethyl)chromane-4-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of cis-6-Methyl-2-(trifluoromethyl)chromane-4-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
cis-6-Methoxy-2-(trifluoromethyl)chromane-4-OL: Similar structure but with a methoxy group instead of a methyl group.
cis-6-Methyl-2-(trifluoromethyl)chromane-4-OL: Another isomer with different spatial arrangement.
This compound: A compound with similar functional groups but different core structure.
Uniqueness: this compound is unique due to its specific combination of a trifluoromethyl group and a chromane core. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H11F3O2 |
|---|---|
Poids moléculaire |
232.20 g/mol |
Nom IUPAC |
(2R,4R)-6-methyl-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C11H11F3O2/c1-6-2-3-9-7(4-6)8(15)5-10(16-9)11(12,13)14/h2-4,8,10,15H,5H2,1H3/t8-,10-/m1/s1 |
Clé InChI |
CKGQHBSDCZDMPV-PSASIEDQSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1)O[C@H](C[C@H]2O)C(F)(F)F |
SMILES canonique |
CC1=CC2=C(C=C1)OC(CC2O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





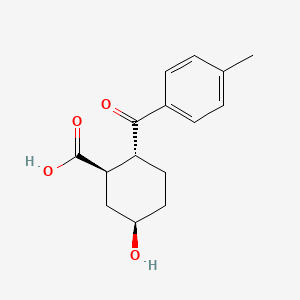
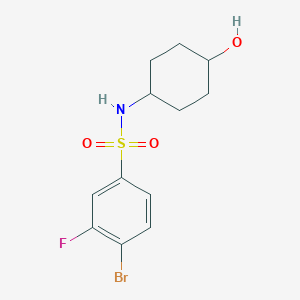
![2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720893.png)
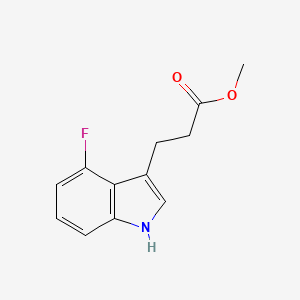

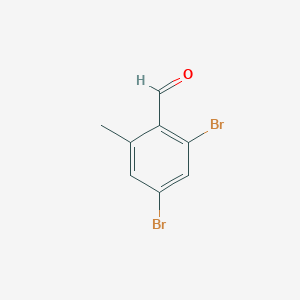
![4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720907.png)
